molecular formula C10H12O3 B14135195 1,3-Dioxolane, 2-(2-methoxyphenyl)- CAS No. 4420-21-7

1,3-Dioxolane, 2-(2-methoxyphenyl)-

Cat. No.: B14135195
CAS No.: 4420-21-7
M. Wt: 180.20 g/mol
InChI Key: QBXPWENAGCUSPV-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-(2-methoxyphenyl)- is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic acetals derived from the reaction of aldehydes or ketones with diols

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolane, 2-(2-methoxyphenyl)- can be synthesized through the acetalization of 2-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production methods for 1,3-dioxolanes often involve similar acetalization reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial processes may also incorporate continuous flow reactors to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 2-(2-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 2-(2-methoxyphenyl)- involves its ability to form stable cyclic acetals, which protect carbonyl groups from unwanted reactions. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other acetal structures. In biological systems, its inhibitory action on enzymes like human rhinovirus 3C protease involves binding to the active site and preventing substrate access, thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolane, 2-(2-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxyphenyl group enhances its stability and makes it suitable for specialized applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

4420-21-7

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C10H12O3/c1-11-9-5-3-2-4-8(9)10-12-6-7-13-10/h2-5,10H,6-7H2,1H3

InChI Key

QBXPWENAGCUSPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2OCCO2

Origin of Product

United States

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